molecular formula C12H12N2O3 B2623747 1-(4-Ethoxyphenyl)-1,4-dihydropyrazine-2,3-dione CAS No. 1031557-37-5

1-(4-Ethoxyphenyl)-1,4-dihydropyrazine-2,3-dione

Cat. No.: B2623747
CAS No.: 1031557-37-5
M. Wt: 232.239
InChI Key: AGYNJONRVZKNRA-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)-1,4-dihydropyrazine-2,3-dione is an organic compound that belongs to the class of pyrazine derivatives This compound is characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a dihydropyrazine-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethoxyphenyl)-1,4-dihydropyrazine-2,3-dione typically involves the condensation of 4-ethoxyaniline with glyoxal in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then cyclized to form the dihydropyrazine-dione core. The reaction conditions, including temperature, solvent, and catalyst, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method offers several advantages, including improved reaction efficiency, better control over reaction parameters, and reduced production costs. The continuous flow process involves the use of a packed bed reactor, where the reactants are continuously fed into the reactor, and the product is continuously collected. This method ensures a consistent supply of the compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethoxyphenyl)-1,4-dihydropyrazine-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.

    Reduction: Reduction reactions can convert the dihydropyrazine-dione core to a fully saturated pyrazine ring.

    Substitution: The ethoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed under mild conditions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of pyrazine-2,3-dione derivatives.

    Reduction: Formation of fully saturated pyrazine rings.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

    Biology: It exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties, making it a valuable candidate for drug development.

    Medicine: The compound has shown promise in the development of new therapeutic agents for the treatment of various diseases, including cancer and infectious diseases.

    Industry: It is used in the synthesis of agrochemicals and other industrial chemicals due to its versatile reactivity and stability.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxyphenyl)-1,4-dihydropyrazine-2,3-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it can inhibit the activity of topoisomerases, which are essential for DNA replication and transcription. This inhibition results in the accumulation of DNA damage and ultimately leads to cell death. Additionally, the compound can modulate signaling pathways involved in cell proliferation and apoptosis, further contributing to its therapeutic effects.

Comparison with Similar Compounds

1-(4-Ethoxyphenyl)-1,4-dihydropyrazine-2,3-dione can be compared with other similar compounds, such as:

    1-(4-Methoxyphenyl)-1,4-dihydropyrazine-2,3-dione: This compound has a methoxy group instead of an ethoxy group, which can influence its reactivity and biological activity.

    1-(4-Chlorophenyl)-1,4-dihydropyrazine-2,3-dione: The presence of a chlorine atom can enhance the compound’s antimicrobial properties but may also increase its toxicity.

    1-(4-Nitrophenyl)-1,4-dihydropyrazine-2,3-dione:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(4-ethoxyphenyl)-1H-pyrazine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-2-17-10-5-3-9(4-6-10)14-8-7-13-11(15)12(14)16/h3-8H,2H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGYNJONRVZKNRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=CNC(=O)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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